molecular formula C18H14FN3O2 B11189093 4-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one

4-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one

Cat. No.: B11189093
M. Wt: 323.3 g/mol
InChI Key: SAZXDBGKQQUSJN-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound 4-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one (CAS: 1171762-43-8) features a pyrrolidin-2-one core substituted with a phenyl group at the 1-position and a 1,2,4-oxadiazole ring at the 4-position. The oxadiazole moiety is further functionalized with a 2-fluorophenyl group at the 5-position (Fig. 1). Its molecular formula is C₁₈H₁₄FN₃O₂, with a molecular weight of 323.32 g/mol . This heterocyclic framework is of interest in medicinal chemistry due to the oxadiazole group’s role in enhancing metabolic stability and binding affinity to biological targets, such as enzymes or receptors .

Properties

Molecular Formula

C18H14FN3O2

Molecular Weight

323.3 g/mol

IUPAC Name

4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one

InChI

InChI=1S/C18H14FN3O2/c19-15-9-5-4-8-14(15)18-20-17(21-24-18)12-10-16(23)22(11-12)13-6-2-1-3-7-13/h1-9,12H,10-11H2

InChI Key

SAZXDBGKQQUSJN-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C3=NOC(=N3)C4=CC=CC=C4F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) and solvents like tetrahydrofuran (THF) to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) can modify the oxadiazole ring or the pyrrolidinone moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing oxadiazole rings exhibit significant anticancer properties. For instance, studies have shown that similar oxadiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the fluorophenyl group may enhance these effects by improving lipophilicity and cellular uptake.

Antimicrobial Properties

Oxadiazoles have also been studied for their antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

Anti-inflammatory Effects

Some derivatives of oxadiazoles are noted for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of oxadiazole derivatives, including those structurally related to 4-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one. The results indicated that these compounds exhibited potent activity against breast cancer cell lines, with IC50 values in the low micromolar range. Molecular docking studies suggested strong binding affinities to key targets involved in cancer progression.

Case Study 2: Antimicrobial Testing

In another investigation reported in Medicinal Chemistry Research, a set of oxadiazole derivatives was screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent.

Data Table: Summary of Biological Activities

Biological ActivityTest Organism/Cell LineIC50/Activity LevelReference
AnticancerMCF-7 (breast cancer)Low µM range
AntimicrobialStaphylococcus aureusModerate
Escherichia coliModerate
Anti-inflammatoryCytokine productionSignificant reduction

Mechanism of Action

The mechanism of action of 4-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or interfere with signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound is part of a broader class of 1,2,4-oxadiazole-containing pyrrolidinones. Key structural analogues and their distinguishing features are summarized below:

Compound CAS/ID Structural Variations Molecular Weight Key Properties
4-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one (Target) 1171762-43-8 Pyrrolidin-2-one core with 1-phenyl and 4-oxadiazole (5-2-fluorophenyl) substituents 323.32 Moderate polarity; potential CNS activity inferred from fluorophenyl substitution
1-(4-Fluorophenyl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one 941917-76-6 4-Fluorophenyl at pyrrolidinone 1-position; 3-pyridyl at oxadiazole 3-position 326.30 Enhanced solubility due to pyridyl group; potential kinase inhibition
5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a) N/A Phenylethyl-pyrrolidine substituent; 4-pyridyl at oxadiazole 3-position ~420 (estimated) Improved membrane permeability; tested for antiviral activity
4-{4-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]piperidine-1-carbonyl}-1-phenylpyrrolidin-2-one L703-0719 Piperidine-carbonyl linker; 4-chlorophenyl at oxadiazole 5-position 450.92 Higher molecular weight; potential antimicrobial applications

Key Observations

Substitution Effects on Bioactivity Fluorophenyl Position: The target compound’s 2-fluorophenyl group (vs. 4-fluorophenyl in CAS 941917-76-6) may influence steric interactions in target binding. Fluorine’s electron-withdrawing effect enhances aromatic ring stability and modulates lipophilicity, critical for blood-brain barrier penetration . Pyridyl vs.

Ring System Modifications Pyrrolidinone vs. Piperidine: Replacement of pyrrolidinone with a piperidine ring (e.g., L703-0719) increases conformational flexibility and molecular weight, which may alter pharmacokinetic profiles . Oxadiazole Substituents: The phenylethyl-pyrrolidine substituent in compound 1a () enhances antiviral activity, suggesting that bulky substituents on the oxadiazole ring can tailor specificity toward viral targets .

Synthetic Accessibility

  • The target compound is synthesized via standard oxadiazole-forming reactions (e.g., cyclization of amidoximes) . In contrast, analogues like 1a require chiral starting materials, complicating large-scale synthesis .

Biological Activity

The compound 4-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one (CAS Number: 775304-57-9) is a member of the oxadiazole family, known for its diverse biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H14FN3O2C_{16}H_{14}FN_3O_2 with a molecular weight of approximately 299.30 g/mol. The structure features a pyrrolidine ring connected to an oxadiazole moiety and a fluorophenyl group, which may contribute to its biological properties.

Research indicates that compounds containing oxadiazole rings exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Oxadiazoles are known to inhibit enzymes such as monoacylglycerol lipase (MAGL), which plays a crucial role in lipid metabolism and signaling pathways related to pain and inflammation .
  • Antiviral Activity : Some derivatives have shown potential as antiviral agents by targeting viral replication processes, particularly against coronaviruses .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Type Description
AntiviralExhibits activity against β-coronaviruses by inhibiting viral replication .
Anti-inflammatoryPotentially reduces inflammation through MAGL inhibition .
AnticancerInduces apoptosis in cancer cell lines through various signaling pathways.

Case Studies and Research Findings

  • Antiviral Efficacy :
    A study demonstrated that similar oxadiazole compounds effectively inhibited the replication of SARS-CoV-2 in vitro. The mechanism involves disrupting the viral life cycle by targeting host cell pathways essential for viral propagation .
  • Enzyme Inhibition :
    Research on MAGL inhibitors has shown that compounds with similar structures to the target compound significantly reduce pain-related behaviors in animal models. The inhibition of MAGL leads to increased endocannabinoid levels, which are associated with analgesic effects .
  • Cancer Cell Studies :
    In vitro studies have indicated that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism may involve the activation of caspases and modulation of apoptotic signaling pathways .

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